5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
Overview
Description
5,5-Dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring fused with a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the thiopyran moiety. Key reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays. Its potential biological activity can be explored for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its biological activity may be harnessed to create new treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, materials, or as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism by which 5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,5-Dioxo-4H,6H-5lambda6-thieno[3,4-b]furan-3-carboxylic acid: This compound is structurally similar but contains a furan ring instead of a thiophene ring.
1-Methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid: This compound has a pyrazole ring fused with a thiopyran ring.
Uniqueness: 5,5-Dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid is unique due to its specific combination of thiophene and thiopyran rings, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S2/c9-8(10)7-3-5-4-14(11,12)2-1-6(5)13-7/h3H,1-2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSTWUXOVZVTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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